2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone class, which is characterized by its unique molecular structure and potential biological activities. This compound is notable for its incorporation of a piperazine moiety, which has been linked to various pharmacological effects. The compound's molecular formula is with a molecular weight of approximately 434.6 g/mol .
The compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry, where its derivatives have shown promise for therapeutic applications. Research articles such as those published in the National Institutes of Health and other scientific journals provide detailed insights into its synthesis and biological evaluations .
2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone can be classified under the following categories:
The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone typically involves several steps:
Technical details regarding reaction conditions, yields, and purification methods (e.g., recrystallization from ethanol) are crucial for optimizing synthesis routes .
The molecular structure of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone features:
The compound's structural data includes:
The compound participates in various chemical reactions, including:
Technical details regarding reaction conditions, such as temperature and solvent choice (e.g., ethanol), are essential for successful synthesis .
The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone is primarily linked to its interactions with biological targets, particularly cannabinoid receptors. The compound may exert its effects through:
Research has shown that certain derivatives exhibit significant binding affinities (Ki values) towards cannabinoid receptors, indicating their potential therapeutic roles .
Relevant data from studies indicate a range of solubility and stability characteristics that influence the compound's usability in research settings .
The primary applications of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone include:
This compound represents an important area of research within medicinal chemistry due to its structural diversity and potential therapeutic applications. Further studies are necessary to fully elucidate its mechanisms and optimize its efficacy in clinical settings.
The pyridazin-3(2H)-one scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry over five decades of intensive research. This six-membered heterocyclic core, characterized by adjacent nitrogen atoms at positions 1 and 2 and a ketone group at position 3, exhibits remarkable versatility in drug design due to its balanced physiochemical properties and diverse pharmacological profiles. Early investigations in the 1970-1980s primarily explored cardiovascular applications, with compounds like zardaverine and imazodan emerging as potent phosphodiesterase III (PDE III) inhibitors. These agents demonstrated significant cardiotonic and vasodilatory effects through cyclic nucleotide modulation, establishing pyridazinones as viable pharmacophores for cardiovascular therapeutics [1] [3].
The 1990s witnessed a therapeutic expansion as researchers systematically modified the pyridazinone core. Strategic substitutions at positions 4, 5, and 6 yielded derivatives with diverse biological activities, including antihypertensive, antidepressant, and anticonvulsant effects. The discovery that pyridazinones could induce direct relaxation of arteriolar smooth muscle by reducing intracellular calcium concentrations—without autonomic nervous system involvement—highlighted their unique mechanism of action among vasodilators [1]. This era also saw pyridazinones incorporated into agricultural chemicals, exploiting their bioactive potential beyond human therapeutics.
The 21st century marked a renaissance in pyridazinone research with the development of targeted therapies for oncology and CNS disorders. TAK-063 exemplifies this evolution: a pyridazinone-based PDE10A inhibitor with sub-nanomolar potency (>15,000-fold selectivity over other PDEs) developed for schizophrenia. X-ray crystallography revealed its binding mode, where the pyridazinone carbonyl oxygen forms hydrogen bonds with Gln716 and engages in π-π stacking with Phe686/Phe719 in the PDE10A active site [7]. Concurrently, pyridazinone derivatives demonstrated promising anticancer activity through kinase inhibition (c-Met, PARP-1) and glycolytic pathway modulation (PFKFB3 inhibitors), validating their relevance in modern drug discovery pipelines [1] [3].
Table 1: Evolution of Pyridazinone-Based Therapeutic Agents
Era | Representative Agents | Therapeutic Area | Key Mechanisms |
---|---|---|---|
1970s-1980s | Zardaverine, Imazodan | Cardiovascular | PDE III inhibition, Cardiotonic activity |
1990s-2000s | Diverse 4,5,6-substituted derivatives | Hypertension/Depression/Epilepsy | Calcium modulation, GABA-AT inhibition |
2010s-Present | TAK-063, c-Met inhibitors | CNS disorders/Oncology | PDE10A inhibition, Kinase (c-Met/PARP) modulation |
The 4-benzylpiperazine moiety serves as a versatile pharmacophoric element in CNS-targeted therapeutics due to its favorable conformational flexibility and hydrogen-bonding capability. The piperazine ring’s basic nitrogen atoms facilitate salt formation with physiological pH stability, while the benzyl group provides a hydrophobic anchor for receptor binding. In GPR119 agonists for metabolic disorders, benzylpiperazine derivatives enhance potency by engaging hydrophobic pockets through π-stacking interactions [4]. Similarly, in antipsychotics and antidepressants, this moiety improves blood-brain barrier permeability, a critical attribute for neuroactive compounds [7]. The benzyl group’s substitution pattern profoundly influences selectivity; para-substituted electron-withdrawing groups (e.g., -F, -CF₃) often boost metabolic stability by reducing oxidative metabolism on the phenyl ring [4].
The furan heterocycle, a five-membered ring with an oxygen atom, contributes essential electronic and steric properties to bioactive molecules. Its electron-rich nature enables participation in π-π stacking with aromatic residues in enzyme active sites (e.g., Phe residues in kinases). Additionally, the furan oxygen acts as a hydrogen bond acceptor, enhancing target binding affinity. In antiviral and anti-inflammatory agents, furyl-containing compounds exhibit improved pharmacokinetic profiles due to furan’s moderate lipophilicity (logP ≈ 1.3), which balances aqueous solubility and membrane permeability [5] [7]. Crucially, 2-furyl substitution at pyridazinone’s 6-position—as seen in the target compound—creates a conjugated system that may enhance planarity and optimize binding to flat enzyme surfaces [3].
The integration of these moieties into hybrid architectures exploits complementary bioactivity:
Table 2: Key Structural Contributions of Moieties in Hybrid Pyridazinone Design
Structural Element | Key Pharmacological Contributions | Molecular Interactions |
---|---|---|
Pyridazin-3(2H)-one core | - Hydrogen bond donation/acceptance - Planar conformation for active site binding | - Carbonyl oxygen: H-bonds with Gln716 (PDE10A) - Ring nitrogen: Metal coordination |
4-Benzylpiperazine | - Enhanced BBB penetration - Metabolic stabilization | - Piperazine nitrogens: Salt bridges - Benzyl group: π-π stacking in hydrophobic pockets |
2-Furyl group | - Balanced lipophilicity (logP optimization) - Electronic modulation | - Furan oxygen: H-bond acceptor - Conjugated system: Extended π-networks |
The strategic fusion of pyridazinone, piperazine, and furan motifs represents a deliberate effort to overcome limitations of single-scaffold therapeutics through synergistic molecular hybridization. This approach leverages three key advantages:
Multi-Target Engagement Potential: Pyridazinones inherently modulate calcium flux and PDE activity, while piperazines influence neurotransmitter systems (e.g., serotonin/dopamine). Hybridization creates compounds capable of simultaneous interaction with complementary targets. For instance, in neurological disorders, such molecules may concurrently enhance cAMP/cGMP signaling (via PDE inhibition) and receptor modulation (via piperazine), potentially yielding superior efficacy over selective agents [1] [7]. The furan moiety further diversifies target interactions, as seen in furan-containing COX-2/15-LOX dual inhibitors, suggesting applicability in inflammation-associated pathologies [7].
Optimized Pharmacokinetic Properties: The 4-benzylpiperazine moiety significantly enhances blood-brain barrier permeability due to moderate logD (2.0–3.5) and active transport mechanisms. This addresses a critical limitation of early pyridazinone derivatives, which often exhibited poor CNS bioavailability. Concurrently, the furan ring’s lower molecular weight and reduced hydrophobicity compared to phenyl analogs mitigate excessive lipophilicity, potentially minimizing off-target binding and improving solubility [5] [7]. Metabolic stability is further enhanced by replacing oxidation-prone groups with the relatively inert furan, reducing susceptibility to CYP450-mediated deactivation.
Synthetic Versatility for SAR Exploration: The hybrid architecture features multiple sites for systematic structural diversification:
This rational design paradigm is exemplified by TAK-063’s optimization, where methoxy substitution at pyridazinone’s 5-position enhanced PDE10A binding 16-fold via an additional hydrogen bond to Gln716 [7]. Similarly, the target compound—2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone—embodies this integrative strategy, positioning it as a promising candidate for neurodegenerative and psychiatric disorder therapeutics.
Table 3: Hybridization Advantages in Pyridazinone Drug Design
Design Challenge | Hybrid Solution | Structural Basis |
---|---|---|
Limited CNS bioavailability | Incorporation of 4-benzylpiperazine - LogD optimization (2.5–3.5) - Tertiary amines facilitate BBB transport | |
Narrow-spectrum activity | Furan moiety at C-6 position - Extended π-system for broader target engagement - Heteroatom diversity for additional H-bonding | |
Metabolic instability | Replacement of phenyl with furan - Reduced susceptibility to CYP450 oxidation - Maintained aromatic stacking capacity |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4